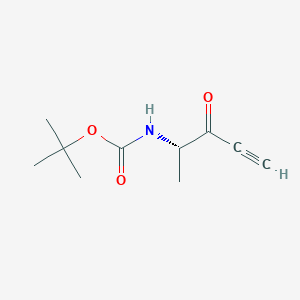
(S)-tert-Butyl (3-oxopent-4-yn-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an oxo group, and a pent-4-yn-2-yl moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles such as RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as an intermediate in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE involves the stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed . The protonation of the carbonyl oxygen leads to resonance stabilization, facilitating the cleavage of the tert-butyl group . This reaction is typically achieved with strong acids such as trifluoroacetic acid (TFA) .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE is unique due to its specific structural features, including the presence of an oxo group and a pent-4-yn-2-yl moiety. These features make it a versatile intermediate in various chemical reactions and provide distinct reactivity compared to other carbamates .
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-3-oxopent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C10H15NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h1,7H,2-5H3,(H,11,13)/t7-/m0/s1 |
Clave InChI |
ORWMWRACYUCKEO-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)C#C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)C#C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















